molecular formula C17H24N2O4S B3011986 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide CAS No. 921996-85-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide

Cat. No.: B3011986
CAS No.: 921996-85-2
M. Wt: 352.45
InChI Key: HABWZYHXCMEUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-forming Cascade En Route to Carbonic Anhydrase Inhibitors : This compound has been utilized in synthesizing novel [1,4]oxazepine-based primary sulfonamides. These show strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality plays a dual role in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).

  • Synthesis of Benzimidazole Fused-1,4-Oxazepines : Benzimidazole-tethered oxazepine hybrids were synthesized from an N-alkylated benzimidazole 2-carboxaldehyde. These compounds, including 1,4-oxazepine derivatives, exhibit interesting photophysical and electrochemical properties, contributing to potential nonlinear optical (NLO) applications (Almansour et al., 2016).

  • Molecular Docking and Biological Screening : Some derivatives of this compound, particularly those containing sulfonamide moieties, have been studied for their potential as antimicrobial and antiproliferative agents. These studies involve molecular docking to understand their interaction with biological targets (Abd El-Gilil, 2019).

Catalysis and Organic Synthesis

  • Catalysis in Heterocyclic Synthesis : The compound plays a role in the synthesis of structurally unique compounds. For instance, intramolecular capture of rhodium carbene with arylamino nitrogen forms a tricyclic system with diverse functionalities, important in organic synthesis (Xu et al., 2015).

  • Photoisomerization Studies : Studies on similar sulfur-containing cyclic compounds (thiin-3-ones) and their photoisomerization to oxathiepin-4-ones have provided insights into the behavior of these compounds under specific conditions, which is fundamental in understanding the reactivity of related sulfonamide compounds (Kowalewski & Margaretha, 1993).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities : Modifications of polymers with derivatives of this compound have shown increased antimicrobial and antifungal activities. This has implications for medical applications, such as in developing new antibacterial materials (Aly & El-Mohdy, 2015).

  • ALS Inhibitors in Pest Management : Derivatives of this compound have been explored as inhibitors in agricultural science, particularly as ALS (acetolactate synthase) inhibitors for pest management (Ren et al., 2000).

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, presence of other molecules) influence drug efficacy and stability. For instance, pH affects ionization states, which impact solubility and binding affinity.

Remember, this compound’s behavior is like a complex dance—subtle movements lead to significant effects. If you stumble upon more detailed studies, please share them with us! 🧪🔬🌟

: Formation of oximes and hydrazones (video) | Khan Academy : A brief review of the biological potential of indole derivatives : PDBe: 5gwy - N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4- (BENZYLOXY)-4-OXO-1- { [ (3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE : ChemSpider: N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-6-9-19-14-8-7-13(18-24(21,22)12(2)3)10-15(14)23-11-17(4,5)16(19)20/h6-8,10,12,18H,1,9,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWZYHXCMEUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.